molecular formula C9H13ClN2O5S B2405980 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride CAS No. 1955530-69-4

5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride

Cat. No.: B2405980
CAS No.: 1955530-69-4
M. Wt: 296.72
InChI Key: LGQGGMMTZHQIID-UHFFFAOYSA-N
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Description

5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O5S and its molecular weight is 296.72. The purity is usually 95%.
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Scientific Research Applications

Catalyst in Organic Synthesis

5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride derivatives have been utilized in organic synthesis. l-Piperazine-2-carboxylic acid-derived N-formamides, for instance, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group, similar in structure to this compound, is crucial for achieving high enantioselectivity in the catalyst. These catalysts have demonstrated excellent results in terms of yield and enantioselectivity for a wide range of substrates, including both aromatic and aliphatic ketimines (Wang et al., 2006).

Drug Development

The compound has been instrumental in the development of new drugs, particularly in anti-tuberculosis and antibiotic drugs. For instance, analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, a compound structurally related to this compound, have been synthesized to improve bioavailability and metabolic stability in anti-tuberculosis drug development (Tangallapally et al., 2006). Additionally, N-sulfonated derivatives of (2-furoyl)piperazine have shown high antibacterial potential and mild cytotoxicity, making them promising compounds for drug designing and development as antibacterial agents (Abbasi et al., 2022).

Inhibitors in Therapeutic Applications

Derivatives of this compound have shown significant potential as inhibitors in various therapeutic applications. For example, compounds synthesized from 2-furoic piperazide derivatives were identified as promising inhibitors of enzymes such as α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are crucial in the treatment of diseases like type 2 diabetes and Alzheimer's disease (Abbasi et al., 2018). Furthermore, ACE inhibitors derived from 5-hydroxy indanone derivatives, involving piperazine structures, have shown potential for treating hypertension with minimal toxicity (Vulupala et al., 2018).

Crystal Engineering and Molecular Studies

This compound derivatives have also been involved in crystal engineering and molecular studies. The compound's structure has contributed to the understanding of hydrogen bonding in proton-transfer compounds and their structural features, which is crucial in the field of crystallography (Smith et al., 2011). Additionally, research on organic crystal engineering with derivatives of this compound has led to insights into supramolecular organization in crystals, which is essential for the development of materials with specific optical or electronic properties (Jagadish et al., 2003).

Properties

IUPAC Name

5-piperazin-1-ylsulfonylfuran-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S.ClH/c12-9(13)7-1-2-8(16-7)17(14,15)11-5-3-10-4-6-11;/h1-2,10H,3-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQGGMMTZHQIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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